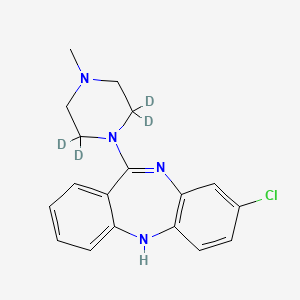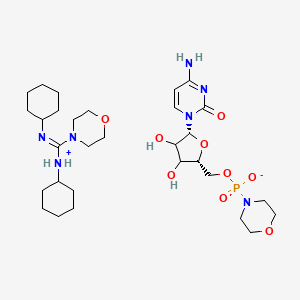
Clozapine-D4
Overview
Description
Clozapine-D4 is a stable-labeled internal standard used for the quantification of clozapine . It is an atypical antipsychotic drug used for the treatment of schizophrenia .
Synthesis Analysis
The synthesis of Clozapine-D4 involves blocking of 5-HT 2A /5-HT 2C serotonin receptors and the D1-4 dopamine receptors, with the highest affinity for the D 4 dopamine receptor .Molecular Structure Analysis
The formal name of Clozapine-D4 is 8-chloro-11-(4-methyl-1-piperazinyl-d4)-5H-dibenzo[b,e][1,4]diazepine . Its molecular formula is C18H15D4ClN4 .Chemical Reactions Analysis
Clozapine-D4 is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT 1A. It also binds to 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 6 and 5-HT 7 receptors, as well as the histamine H 1 and α 1 -adrenergic receptors .Physical And Chemical Properties Analysis
Clozapine-D4 has a molecular weight of 330.9 and a purity of ≥99% deuterated forms (d1-d4). It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
-
Psychiatry
- Application : Clozapine is globally recognized for its efficacy in several psychiatric disorders, with an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder .
- Method of Application : Clozapine is administered orally, and the dosage is adjusted according to the patient’s response and tolerance .
- Results : The results confirmed the efficacy of clozapine in clinical practice, although its use is limited by adverse effects such as agranulocytosis, myocarditis, and seizures .
-
Neurology
- Application : Clozapine has been used off-label for the treatment of Parkinson’s disease .
- Method of Application : Similar to its use in psychiatry, Clozapine is administered orally for Parkinson’s disease, with the dosage adjusted based on the patient’s response and tolerance .
- Results : While specific results vary, some patients with Parkinson’s disease have shown improvement with Clozapine treatment .
-
Neuroprotection and Neurotrophism
- Application : A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
- Method of Application : The methods of application for this use are still under research .
- Results : The results are still under investigation, but the potential for Clozapine to promote neuroprotection and neurotrophism is promising .
-
Bipolar Disorder
- Application : Clozapine has been used off-label for the treatment of bipolar disorder .
- Method of Application : Clozapine is administered orally, with the dosage adjusted based on the patient’s response and tolerance .
- Results : While specific results vary, some patients with bipolar disorder have shown improvement with Clozapine treatment .
-
Major Depressive Disorder (MDD)
- Application : Clozapine has also been used off-label for the treatment of major depressive disorder (MDD) .
- Method of Application : Clozapine is administered orally, with the dosage adjusted based on the patient’s response and tolerance .
- Results : While specific results vary, some patients with MDD have shown improvement with Clozapine treatment .
-
Treatment-Resistant Schizophrenia
- Application : Clozapine is superior to other antipsychotics as a therapy for treatment-resistant schizophrenia .
- Method of Application : Clozapine is administered orally, with the dosage adjusted based on the patient’s response and tolerance .
- Results : Clozapine has shown significant efficacy in reducing the symptoms of treatment-resistant schizophrenia .
-
Electroconvulsive Therapy (ECT)
- Application : Clozapine has been used in conjunction with electroconvulsive therapy (ECT) for the treatment of several psychiatric disorders .
- Method of Application : The specific methods of application for this use are still under research .
- Results : Evidence to date suggests that the ability of Clozapine to elicit epileptiform activity and alter EEG activity, increase neuroplasticity and elevate brain levels of neurotrophic factors, affect imbalances in the relationship between glutamate and γ-aminobutyric acid (GABA), and reduce inflammation through effects on neuron–glia interactions are common underlying mechanisms of these two treatments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-MKQHWYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135565 | |
| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clozapine-D4 | |
CAS RN |
204395-52-8 | |
| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204395-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 204395-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












